molecular formula C19H20N2O5S B2564111 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide CAS No. 1448070-62-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Cat. No.: B2564111
CAS No.: 1448070-62-9
M. Wt: 388.44
InChI Key: BUIONQPKVBLICQ-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N2-substituent: A 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group, combining a hydroxyl group for hydrogen bonding and a methylthio (-SMe) group for enhanced lipophilicity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-27-14-5-3-13(4-6-14)15(22)10-21-19(24)18(23)20-9-12-2-7-16-17(8-12)26-11-25-16/h2-8,15,22H,9-11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIONQPKVBLICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through the cyclization of catechol derivatives under acidic conditions. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, while the methylthio-substituted phenyl ring can be synthesized through a thiolation reaction of the corresponding phenol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibit receptor signaling, or modulate gene expression. The exact mechanism would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Substituent 1 Substituent 2 Core Structure Key Functional Groups
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 2-hydroxy-2-(4-(methylthio)phenyl)ethyl Oxalamide Hydroxyl, methylthio, methylenedioxy
K-16 () Benzo[d][1,3]dioxol-5-yl 2-(3-methylbenzylthio)acetyl Acetamide Methylthio, methylenedioxy
Compound 16 () 4-(4-Hydroxybenzoyl)phenyl 4-methoxyphenethyl Oxalamide Hydroxybenzoyl, methoxy
Compound 72 () Benzo[d][1,3]dioxol-5-yl 4-(methylthio)benzoyl thiazol Thiazole Methylthio, cyclopropane
Compound Benzo[d][1,3]dioxol-5-yloxy 5-benzoyl-4-phenylthiazol-2-yl Propanamide Benzoyl, thiazole

Key Observations :

  • The target compound’s oxalamide core differentiates it from acetamide (K-16) or thiazole-based analogs (Compound 72).
  • The hydroxy and methylthio groups may enhance solubility and membrane permeability compared to purely aromatic substituents (e.g., methoxy in Compound 16).

Insights :

  • Oxalyl chloride methods () offer moderate yields (23–62%), likely influenced by steric hindrance from bulky substituents.
  • HATU/DIPEA coupling () achieves high purity (>95%), suggesting advantages for complex substrates .

Research Findings and Implications

  • Synthetic Challenges : Lower yields in oxalyl chloride methods (e.g., 23% for Compound 16) suggest steric or electronic challenges in oxalamide synthesis, warranting optimization via carbodiimide reagents .
  • Biological Potential: The structural similarity of the target compound to K-16 suggests possible bioactivity in plant or mammalian systems, though empirical validation is required.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antidiabetic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H23N3O5
  • Molecular Weight : 397.4 g/mol
  • CAS Number : 1705754-79-5

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

  • Microtubule Targeting : Similar to other compounds containing benzo[d][1,3]dioxole moieties, it may interact with tubulin, affecting microtubule dynamics. This interaction can lead to cell cycle arrest and apoptosis in cancer cells by disrupting normal microtubule assembly and function .
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, such as α-amylase, which plays a crucial role in carbohydrate metabolism. The inhibition of this enzyme could have implications for managing diabetes .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in various cancer cell lines.
  • Apoptosis Induction : It triggers apoptosis through the activation of caspases, particularly caspase 3 .

Antidiabetic Potential

A study focused on the compound's ability to inhibit α-amylase revealed promising results:

  • IC50 Values : The compound displayed IC50 values of 2.57 µg/mL against α-amylase, indicating potent inhibitory activity and potential therapeutic applications in diabetes management .

Data Table of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (µg/mL)Effect
AnticancerTubulinNot specifiedCell cycle arrest
ApoptosisCaspase 3Not specifiedInduces apoptosis
Antidiabeticα-Amylase2.57Inhibition of enzyme

Q & A

Q. Advanced

  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with putative targets (e.g., enzymes like HDACs or kinases). For example, SPR can measure binding affinity (KD) in real-time .
  • Cellular Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MTT assays) paired with Western blotting to track downstream signaling (e.g., apoptosis markers like caspase-3) .
  • Molecular Docking : Computational modeling (AutoDock Vina) to predict binding modes to targets like the ATP-binding pocket of kinases .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., replace methylthio with sulfone or halogen groups) to assess impact on potency .
  • Bioisosteric Replacement : Swap the benzo[d][1,3]dioxole moiety with thiophene or pyridine rings to evaluate electronic effects .
  • Pharmacophore Mapping : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate structural features (e.g., hydrophobicity, H-bond donors) with activity .

What computational tools are suitable for predicting physicochemical properties and target interactions?

Q. Advanced

  • Physicochemical Prediction : SwissADME or MarvinSuite to estimate logP, solubility, and bioavailability. For example, the methylthio group increases logP (~3.5), suggesting moderate lipophilicity .
  • Molecular Dynamics (MD) : GROMACS simulations to study conformational stability in aqueous vs. membrane environments .
  • ADMETox Prediction : ProTox-II or ADMETLab to assess toxicity risks (e.g., hepatotoxicity probability) .

How should contradictory data on biological activity across similar oxalamides be resolved?

Q. Advanced

  • Comparative Structural Analysis : Overlay crystal structures (if available) or docked poses to identify critical binding residues. For example, nitro vs. methylthio substituents may alter steric hindrance .
  • Assay Standardization : Re-test compounds under uniform conditions (e.g., same cell line, serum concentration) to isolate structural effects .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methylthio derivatives showing consistent IC₅₀ < 10 µM in breast cancer models) .

What in vitro assays are most effective for initial biological screening?

Q. Basic

  • Cytotoxicity : MTT or CellTiter-Glo® assays in panels of cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC inhibition using acetylated lysine substrates) .
  • ROS Detection : DCFH-DA probes to evaluate oxidative stress induction, relevant for anticancer mechanisms .

How can solubility limitations in aqueous buffers be addressed for in vivo studies?

Q. Advanced

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .
  • Prodrug Design : Introduce phosphate or glycoside groups to improve hydrophilicity, which can be cleaved in vivo .
  • Nanoformulations : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

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